4-Cyclopropyl-3-(trifluoromethyl)benzoic acid
Description
4-Cyclopropyl-3-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative characterized by a cyclopropyl group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the aromatic ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules such as 1,3,4-oxadiazol-2(3H)-one derivatives, which are explored for their inhibitory activity against enzymes like Notum carboxylesterase . Its structural features—combining a rigid cyclopropyl ring (enhancing steric and conformational stability) and a strongly electron-withdrawing -CF₃ group—make it a versatile scaffold for tuning physicochemical properties (e.g., lipophilicity, metabolic stability) and biological interactions.
Properties
IUPAC Name |
4-cyclopropyl-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)9-5-7(10(15)16)3-4-8(9)6-1-2-6/h3-6H,1-2H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVQPYXIRWJERR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301238463 | |
| Record name | Benzoic acid, 4-cyclopropyl-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301238463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383626-72-9 | |
| Record name | Benzoic acid, 4-cyclopropyl-3-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1383626-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-cyclopropyl-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301238463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-3-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions ensures high efficiency and scalability in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-Cyclopropyl-3-(trifluoromethyl)benzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The cyclopropyl group may contribute to the compound’s binding affinity and selectivity for certain receptors or enzymes.
Comparison with Similar Compounds
Compound 1: 5-(4-Cyclopropyl-3-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one (23gg)
- Parent acid : this compound.
- Synthesis : Yield of 61% via coupling reactions at 100°C .
- ¹H NMR : Distinct aromatic proton signals at δ 7.92 (m, 2H) and δ 7.31 (d, J = 8.2 Hz, 1H), reflecting electron-withdrawing effects of -CF₃ and cyclopropyl groups .
- ¹³C NMR : Trifluoromethyl carbon resonance at δ 124.1 (q, J = 274.1 Hz), characteristic of strong deshielding .
Compound 2: 5-(3-Cyclopropyl-4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one (23hh)
- Parent acid : 3-Cyclopropyl-4-(trifluoromethyl)benzoic acid.
- Key difference : Substituents reversed (cyclopropyl at 3-position, -CF₃ at 4-position).
- Synthesis : Lower yield (51%) under milder conditions (70°C), suggesting reduced reactivity of the parent acid .
- ¹H NMR : Aromatic protons shifted to δ 7.84 (d, J = 8.3 Hz) and δ 7.75 (d, J = 8.3 Hz), indicating altered electronic environments due to substituent positioning .
- ¹³C NMR : Trifluoromethyl carbon at δ 124.2 (q, J = 273.9 Hz), similar to 23gg, but cyclopropyl carbons show slight shifts (δ 12.0 vs. δ 12.1 in 23gg) .
Key Insights:
- Positional isomerism significantly impacts synthetic efficiency and spectroscopic signatures. The 4-cyclopropyl-3-CF₃ configuration (23gg) demonstrates higher reactivity in coupling reactions compared to its isomer (23hh).
- Electronic effects : The -CF₃ group exerts stronger electron-withdrawing effects at the 3-position (23gg) than at the 4-position (23hh), influencing aromatic proton splitting patterns.
Functional Group Modifications: Cyclopropyl vs. Amino Substitutents
Compound 3: 5-(4-(Dimethylamino)-3-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one (23ii)
Key Insights:
- Electronic modulation: Replacing cyclopropyl with dimethylamino introduces contrasting electronic effects (electron-donating vs. electron-neutral), altering aromatic ring electron density and NMR shifts.
- Biological implications: Amino groups may enhance solubility but reduce metabolic stability compared to cyclopropyl analogs.
Research Implications
The comparative analysis highlights:
Substituent positioning (e.g., 3-CF₃ vs. 4-CF₃) critically affects synthetic yields and electronic environments, guiding optimization of reaction conditions.
Functional group interchange (cyclopropyl vs. dimethylamino) offers a strategy to balance lipophilicity, solubility, and target engagement in drug design.
Spectroscopic consistency : Trifluoromethyl groups produce distinct ¹³C NMR signals (~124 ppm, J ≈ 274 Hz), enabling reliable structural confirmation across analogs .
Biological Activity
4-Cyclopropyl-3-(trifluoromethyl)benzoic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on various aspects such as its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the trifluoromethyl group enhances lipophilicity, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity through hydrophobic interactions, while the cyclopropyl moiety may contribute to the compound's overall stability and bioactivity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, making it a candidate for further development in treating bacterial infections.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation, although specific mechanisms remain to be fully elucidated.
- Anti-inflammatory Effects : The compound has been evaluated for its potential in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Studies :
- A study demonstrated that the compound showed potent activity against various strains of bacteria, with minimum inhibitory concentrations (MICs) lower than those of established antibiotics .
- Anticancer Activity :
- Inflammatory Response Modulation :
Comparative Analysis
To better understand the efficacy of this compound, a comparative analysis with similar compounds was conducted:
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) | Anti-inflammatory Potential |
|---|---|---|---|
| This compound | < 10 | 5 | Moderate |
| Compound A | < 20 | 10 | High |
| Compound B | < 15 | 8 | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
